molecular formula C11H13BrO2 B8746972 2-Bromo-4'-propoxyacetophenone CAS No. 53704-74-8

2-Bromo-4'-propoxyacetophenone

Cat. No. B8746972
Key on ui cas rn: 53704-74-8
M. Wt: 257.12 g/mol
InChI Key: CCOJXLZTTRVBFI-UHFFFAOYSA-N
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Patent
US05798311

Procedure details

To 133 g (750 mmole) of 4'-propoxyacetophenone dissolved in 500 ml of diethyl ether and heated to reflux was dropwise added 120 g (750 mmole) of bromine at a rate to maintain reflux and yet allow decolorization of the red color. The resulting organic solution was twice washed with 500 ml of water, washed once with 200 ml of brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. This mixture, upon analysis via gas chromatography was approximately 10% unbrominated starting material, 80% the desired monobrominated product, and 10% dibrominated compound. It was used as is in the next reaction. It could be crystallized from diethyl ether and hexane to yield pure monobrominated compound, a solid, mp 36°-38° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)[CH2:2][CH3:3].[Br:14]Br>C(OCC)C>[Br:14][CH2:12][C:11]([C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:1][CH2:2][CH3:3])=[CH:10][CH:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C(CC)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WASH
Type
WASH
Details
The resulting organic solution was twice washed with 500 ml of water
WASH
Type
WASH
Details
washed once with 200 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
as is in the next reaction
CUSTOM
Type
CUSTOM
Details
It could be crystallized from diethyl ether and hexane
CUSTOM
Type
CUSTOM
Details
to yield pure monobrominated compound

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=CC=C(C=C1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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